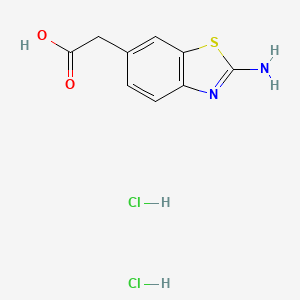

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(2-amino-1,3-benzothiazol-6-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S.2ClH/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9;;/h1-3H,4H2,(H2,10,11)(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWYWUZDVAYUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzothiazole Core

Key Reaction: Cyclization of o-aminothiophenol derivatives with suitable carboxylic acid derivatives or halogenated compounds.

- Starting Material: o-Aminothiophenol or its derivatives.

- Reaction Conditions: Acidic or neutral conditions, often with dehydrating agents or catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

- Outcome: Formation of the benzothiazole ring via intramolecular cyclization.

- The initial step often involves condensation of o-aminothiophenol with chloroacetic acid derivatives under reflux, facilitating ring closure through nucleophilic attack and dehydration.

- For example, reaction of o-aminothiophenol with chloroacetic acid under acidic conditions yields benzothiazole-2-amine derivatives.

Introduction of the Amino Group at the 2-Position

- Nucleophilic substitution or electrophilic aromatic substitution techniques are employed.

- Reagents: Ammonia or ammonium salts are used to introduce amino groups selectively at the 2-position of the benzothiazole ring.

- Synthesis often involves nitration followed by reduction or direct amino substitution using ammonia in alcoholic solvents under elevated temperatures.

- Alternatively, amino groups can be introduced via diazotization and subsequent substitution.

Functionalization at the 6-Position with Acetic Acid Moiety

Key Reaction: Alkylation or acylation at the benzothiazole ring's 6-position.

- Reagents: Bromoacetic acid or chloroacetic acid derivatives are commonly used.

- Reaction Conditions: Basic media with sodium hydroxide or potassium carbonate facilitate nucleophilic substitution.

- Reaction Pathway: The amino group at position 2 activates the ring, allowing for selective substitution at position 6 via nucleophilic attack on the electrophilic acetic acid derivative.

- The acetic acid moiety is introduced through nucleophilic substitution of the halogenated acetic acid in the presence of base, often under reflux.

- Recrystallization from ethanol/water mixtures yields high-purity intermediates.

Salt Formation: Dihydrochloride

- Treatment of the free acid with concentrated hydrochloric acid under reflux conditions leads to protonation of amino groups and formation of the dihydrochloride salt.

- The salt enhances solubility in aqueous media, facilitating purification and biological testing.

- Recrystallization from ethanol or methanol ensures high purity.

- The final product is characterized by melting point, NMR, and mass spectrometry to confirm salt formation.

Industrial Scale Synthesis

- Continuous flow reactors and large-scale batch processes are employed.

- Reaction parameters such as temperature, pH, and reagent stoichiometry are optimized for maximum yield and purity.

- Purification involves recrystallization, filtration, and chromatography techniques.

- Large-scale synthesis follows similar pathways but emphasizes process safety, waste minimization, and cost efficiency.

- Quality control includes HPLC, NMR, and elemental analysis.

Data Table: Summary of Preparation Methods

| Step | Reaction | Reagents | Conditions | Purification | Notes |

|---|---|---|---|---|---|

| 1 | Benzothiazole ring formation | o-Aminothiophenol + chloroacetic acid | Reflux, acidic | Recrystallization | Intramolecular cyclization |

| 2 | Amination at 2-position | Ammonia or ammonium salts | Elevated temperature | Recrystallization | Selective amino substitution |

| 3 | Introduction of acetic acid at 6-position | Bromoacetic acid + base | Reflux | Ethanol/water recrystallization | Nucleophilic substitution |

| 4 | Salt formation | HCl | Reflux | Filtration, drying | Dihydrochloride salt enhances solubility |

Research Findings and Notes

- Reaction Efficiency: The use of acetic acid as a solvent significantly improves reaction rates and yields, as confirmed by recent studies on benzothiazole derivatives.

- Selectivity: Position-specific substitution is achieved through careful control of reaction conditions, especially pH and temperature.

- Purity and Characterization: Confirmed via NMR, MS, and HPLC, ensuring the compound's suitability for pharmaceutical applications.

- Scale-up Considerations: Industrial synthesis emphasizes continuous flow processes, with rigorous quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines or other reduced products.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The derivatives of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride have been extensively studied for their biological activities. These compounds exhibit a wide range of pharmacological properties, making them promising candidates for drug development.

Biological Activities

Table 1 summarizes the notable biological activities associated with derivatives of this compound:

Case Studies

Recent studies have highlighted the effectiveness of this compound derivatives in treating specific diseases:

- Antimycobacterial Activity : A study identified several derivatives that demonstrated significant bactericidal activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .

- Anticancer Properties : Research has shown that certain derivatives can induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Organic Synthesis Applications

The compound serves as a key building block in the synthesis of various heterocycles through multicomponent reactions (MCRs). This versatility is crucial for developing complex organic molecules.

Multicomponent Reactions

Table 2 outlines the types of heterocycles synthesized using this compound:

| Heterocycle Type | Description | Applications |

|---|---|---|

| Isoxazoles | Used in pharmaceuticals and agrochemicals | Drug discovery |

| Pyrazoles | Exhibits anti-inflammatory properties | Medicinal chemistry |

| Imidazoles | Potential use as antifungal agents | Agriculture |

| Pyridines | Important in the synthesis of various drugs | Drug development |

| Indoles | Key components in many natural products | Natural product research |

Advantages of Using this compound

The incorporation of this compound into MCRs offers several advantages:

- Efficiency : Rapid synthesis of complex molecules from simple starting materials.

- Sustainability : Aligns with green chemistry principles by minimizing waste and energy consumption.

- Diversity : Enables the creation of large libraries of compounds for biological screening.

Materials Science Applications

In materials science, this compound and its derivatives are utilized for synthesizing functional materials.

Functional Materials

Table 3 highlights the applications of these compounds in materials science:

| Material Type | Description | Potential Uses |

|---|---|---|

| Organic Semiconductors | Used in electronic devices | Electronics |

| Light-emitting Diodes | Employed in optoelectronic devices | Display technology |

| Sensors | Developed for detecting environmental pollutants | Environmental monitoring |

Mechanism of Action

The mechanism of action of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Benzimidazoles exhibit higher basicity due to dual nitrogen atoms, whereas benzothiazoles contain sulfur, influencing redox stability and binding affinity .

- Functional Groups : The carboxylic acid (-COOH) in the target compound increases polarity and hydrogen-bonding capacity compared to acetamide (-CONH₂) in AJ1 . This difference impacts solubility and bioavailability.

Physicochemical Properties

Table 2: Solubility and Stability

Key Observations :

- Salt Form Impact: The dihydrochloride form of the target compound offers superior solubility compared to its mono-hydrochloride counterpart, which was discontinued due to commercial or stability concerns .

- Hygroscopicity : The dihydrochloride salt’s hygroscopic nature necessitates controlled storage conditions, a common challenge for hydrochloride salts .

Pharmacological and Industrial Relevance

- Target Compound : While direct pharmacological data are unavailable, the benzothiazole scaffold is prevalent in neuroactive and anticancer agents. The carboxylic acid group may facilitate interactions with metal ions or enzymes .

- Levocetirizine Dihydrochloride : A structurally distinct dihydrochloride salt used as an antihistamine, highlighting the role of HCl salts in enhancing drug solubility and efficacy.

- K-604 : A benzimidazole-based dihydrochloride with reported activity in kinase inhibition, underscoring the importance of heterocycle choice in target specificity.

Biological Activity

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its significant biological activity. The structure can be represented as follows:

- Chemical Formula : CHClNS

- Molecular Weight : 249.16 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmission and other physiological processes.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa, reducing motility and toxin production associated with virulence .

- Anticancer Potential : The compound has shown cytotoxic effects in vitro against different cancer cell lines. For example, it demonstrated IC values in the micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231 .

- Anticonvulsant Effects : Preliminary studies suggest that the compound may possess anticonvulsant properties by antagonizing excitatory neurotransmission pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. How are conflicting crystallographic data reconciled when determining the compound’s structure?

Q. What statistical methods validate reproducibility in biological assays?

- Bland-Altman plots : Compare inter-lab variability in IC50 values .

- ANOVA : Assess significance of dose-dependent effects across replicates .

Applications in Drug Development

Q. How is the compound integrated into structure-activity relationship (SAR) studies for lead optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.